3-Amino-2-ethoxybenzoic acid
Overview
Description
3-Amino-2-ethoxybenzoic acid is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticoccidial Activity : 4-Amino-2-Ethoxy-benzoic Acid and related compounds, including 3-Amino-2-ethoxybenzoic acid, have shown significant anti-coccidial activity. These compounds are particularly potent against parasites due to their alkylamino groups (Rogers et al., 1964).
Synthesis of Heterocyclic Compounds : this compound is used in the synthesis of heterocyclic compounds, especially in reactions involving oxidative coupling with alkynes. This process is facilitated by a rhodium/copper catalyst system and is instrumental in synthesizing compounds with solid-state fluorescence (Shimizu et al., 2009).
Oligodeoxyribonucleotide Synthesis : This compound has been used for the protection of exocyclic amino groups in nucleosides, particularly in the synthesis of oligodeoxyribonucleotides via the phosphotriester approach. It offers benefits like high stability towards acids and milder deprotection conditions (Mishra & Misra, 1986).
Antimicrobial Activity : Derivatives of this compound, like pyridine derivatives, have been explored for their antimicrobial properties. These derivatives exhibit variable but notable activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Biaryl Carboxylic Acids Research : In the exploration of biaryl carboxylic acids as proton shuttles, 3-ethoxy-2-phenylbenzoic acid, a derivative of this compound, showed superior yield and selectivity in the arylation of indoles (Pi et al., 2018).
Ansamycin Biosynthesis : this compound has been identified as a precursor in the biosynthesis of ansamycins in Nocardia mediterranei, contributing to our understanding of the biosynthesis of complex organic molecules (Ghisalba & Nüesch, 1981).
Synthesis of Complex Organic Molecules : Research has been conducted on the synthesis of complex molecules like 4-chloro-7-ethoxy-2(3H)-benzoxazolone-6-carboxylic acid, where this compound derivatives have been used (Kato & Morie, 1996).
Properties
IUPAC Name |
3-amino-2-ethoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-8-6(9(11)12)4-3-5-7(8)10/h3-5H,2,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRPHLJWPJRMFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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